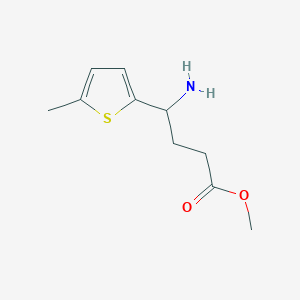

Methyl 4-amino-4-(5-methylthiophen-2-yl)butanoate

Description

Properties

Molecular Formula |

C10H15NO2S |

|---|---|

Molecular Weight |

213.30 g/mol |

IUPAC Name |

methyl 4-amino-4-(5-methylthiophen-2-yl)butanoate |

InChI |

InChI=1S/C10H15NO2S/c1-7-3-5-9(14-7)8(11)4-6-10(12)13-2/h3,5,8H,4,6,11H2,1-2H3 |

InChI Key |

YVIBAOIVAZICLH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)C(CCC(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-4-(5-methylthiophen-2-yl)butanoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 5-methylthiophene-2-carboxylic acid.

Esterification: The carboxylic acid is esterified using methanol and a strong acid catalyst such as sulfuric acid to form methyl 5-methylthiophene-2-carboxylate.

Nucleophilic Substitution: The ester undergoes nucleophilic substitution with 4-aminobutanol in the presence of a base like sodium hydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-4-(5-methylthiophen-2-yl)butanoate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in substitution reactions with electrophiles, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

Oxidation: Oxidized thiophene derivatives.

Reduction: Methyl 4-hydroxy-4-(5-methylthiophen-2-yl)butanoate.

Substitution: Various amide derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-amino-4-(5-methylthiophen-2-yl)butanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Methyl 4-amino-4-(5-methylthiophen-2-yl)butanoate exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The amino group can form hydrogen bonds or ionic interactions with biological targets, while the thiophene ring can participate in π-π interactions.

Comparison with Similar Compounds

Structural and Molecular Features

The compound is compared below with two analogs: Methyl 4-amino-4-(5-chlorothiophen-2-yl)butanoate (chloro analog) and Ethyl 4-(3-cyanophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (ethyl ester derivative).

Table 1: Structural and Molecular Comparison

*Calculated based on molecular formula.

Key Observations:

This difference may influence solubility, crystallization behavior, and intermolecular interactions . The ethyl ester derivative features a cyano group (strong electron-withdrawing) and a methoxyphenylamino group (electron-donating), creating a complex electronic profile that could enhance binding affinity in pharmacological contexts .

Ester Group Variation :

- The methyl ester in the target compound and its chloro analog may confer higher volatility compared to the ethyl ester derivative. Ethyl esters generally exhibit increased lipophilicity and metabolic stability, which are critical in drug design .

Characterization:

- Spectroscopic Data: The ethyl ester derivative was characterized by IR (N-H, C≡N, C=O peaks), NMR (δ 1.2–7.5 ppm for protons), and HRMS (m/z 349.41) . For the target compound, analogous techniques would identify the methylthiophene (δ ~6.5–7.0 ppm in ¹H NMR), ester carbonyl (IR ~1700–1750 cm⁻¹), and amino group (N-H stretch ~3300 cm⁻¹).

Functional Implications

- Chloro Analog : The electron-withdrawing chlorine may enhance electrophilic reactivity, making it a candidate for further functionalization (e.g., cross-coupling reactions). However, its higher molecular weight (233.72 vs. ~199.24) could reduce bioavailability .

Biological Activity

Methyl 4-amino-4-(5-methylthiophen-2-yl)butanoate is a compound of significant interest in medicinal chemistry due to its potential as an inhibitor of key biological targets, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features a unique structure that includes:

- Amino Group : Contributing to hydrogen bonding and potential interactions with biological receptors.

- Butanoate Group : Enhancing the compound's solubility and bioavailability.

- Thiophene Moiety : Imparting distinct electronic properties that influence biological interactions.

The presence of the 5-methylthiophen-2-yl group is particularly noteworthy, as it enhances the compound's ability to interact with specific protein targets involved in cancer pathology.

Biological Activity and Mechanisms

Research indicates that this compound acts as a dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Bromodomain-containing Protein 4 (BRD4) . These proteins are crucial in the development and progression of various cancers, including neuroblastoma, making this compound a candidate for therapeutic applications.

Interaction Studies

Studies have demonstrated that this compound effectively binds to ALK and BRD4 with high specificity and potency. The binding modes have been elucidated through structural studies, including X-ray crystallography, which reveal how the compound fits into the active sites of these proteins .

Research Findings

- In Vitro Studies :

- Case Studies :

- Comparative Analysis :

Potential Applications

Given its biological activity, this compound has potential applications in:

- Cancer Therapy : As a dual inhibitor for neuroblastoma and potentially other malignancies driven by ALK and BRD4.

- Drug Development : Its unique structure allows for further modifications to enhance efficacy or reduce toxicity.

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 4-amino-4-(5-methylthiophen-2-yl)butanoate?

- Methodological Answer : A multi-step synthesis approach is typically employed, starting with functionalization of the thiophene ring. For example, Friedel-Crafts acylation can introduce a carbonyl group at the 2-position of 5-methylthiophene, followed by reduction to form the amine and subsequent esterification. Critical steps include protecting the amine group during esterification to prevent side reactions. Reaction progress should be monitored via TLC and HPLC, with purification by column chromatography. Full characterization (NMR, IR, mass spectrometry) is required to confirm intermediate and final product structures .

Q. Which characterization techniques are essential for structural validation of this compound?

- Methodological Answer :

- NMR Spectroscopy : Analyze , , and 2D spectra (COSY, HSQC) to confirm substituent positions and stereochemistry.

- IR Spectroscopy : Identify key functional groups (e.g., ester C=O stretch at ~1700–1750 cm, NH bending at ~1600 cm).

- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : Use SHELX or WinGX for single-crystal refinement to resolve bond lengths and angles .

- Data Table Example :

| Technique | Key Peaks/Data | Interpretation |

|---|---|---|

| NMR | δ 6.6 (thiophene H), δ 3.7 (ester OCH) | Confirms thiophene substitution and ester group |

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer :

- Detailed Protocols : Document reaction conditions (temperature, solvent, catalyst, molar ratios).

- Purification : Specify chromatography parameters (e.g., silica gel mesh, eluent ratios).

- Characterization : Include all spectral data (NMR shifts, IR peaks) in supplementary materials for cross-validation. Reference for standardized experimental reporting .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

- Methodological Answer : Discrepancies (e.g., unexpected NMR splitting vs. X-ray bond lengths) require cross-validation:

Re-examine sample purity (HPLC, melting point).

Use density functional theory (DFT) calculations to predict NMR shifts and compare with experimental data.

Refine crystallographic models using SHELXL to account for disorder or anisotropic effects .

Q. What strategies optimize the compound’s bioactivity in drug discovery pipelines?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methylthiophene, ester group) and test against biological targets.

- Molecular Docking : Use software like AutoDock to predict binding interactions with enzymes (e.g., kinases, proteases).

- In Vitro Assays : Conduct dose-response studies (IC determination) and compare with structurally similar thiophene derivatives .

Q. How can reaction yields be improved without compromising stereochemical integrity?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., AlCl, FeCl) for Friedel-Crafts steps.

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) for amine protection.

- Temperature Control : Lower temperatures (~0°C) during esterification to reduce racemization.

- Yield vs. Purity Table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| AlCl, 25°C | 65 | 92 |

| FeCl, 0°C | 72 | 98 |

Q. What analytical approaches identify and quantify degradation products during stability studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.